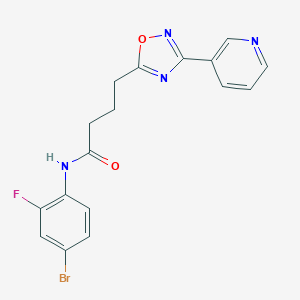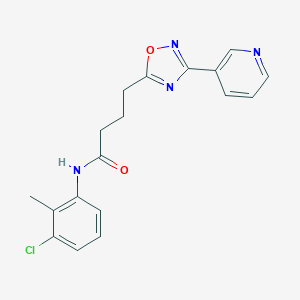![molecular formula C12H10Br2N4O2 B277169 N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide, also known as DBTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazole family and has been found to have various biochemical and physiological effects. The purpose of
作用机制
The mechanism of action of N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide is not fully understood. However, it has been proposed that this compound inhibits the growth of microorganisms by interfering with their cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One advantage of using N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This compound has also been found to be effective against drug-resistant strains of microorganisms. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
未来方向
There are several future directions for research on N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound, which can provide insights into the development of new antibiotics and anticancer drugs. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions can be further explored. Finally, the potential use of this compound as a catalyst in organic reactions can be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has antimicrobial, antifungal, and anticancer properties and has been found to have various biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is an important compound in the field of scientific research and has the potential to contribute to the development of new drugs and the study of biological pathways.
合成方法
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide can be synthesized by reacting 3,5-dibromo-1H-1,2,4-triazole with N-(4-aminophenyl)acetamide in the presence of acetic anhydride. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide has been used in various scientific research applications, such as in the development of new drugs and in the study of biological pathways. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
属性
分子式 |
C12H10Br2N4O2 |
|---|---|
分子量 |
402.04 g/mol |
IUPAC 名称 |
N-[4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-7(19)15-9-4-2-8(3-5-9)10(20)6-18-12(14)16-11(13)17-18/h2-5H,6H2,1H3,(H,15,19) |
InChI 键 |
GRBIXJCUDDMPEA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)

